3-Br-cytisine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It primarily binds to the α4β2 and α7 subtypes of nAChRs .
- Notably, it is a full agonist at the α7 subtype and a partial agonist at α4β2 .
- Its strong binding affinity makes it an interesting compound for further investigation.
3-Bromocytisine: is a derivative of the toxic alkaloid . It acts as a highly potent agonist at neural nicotinic acetylcholine receptors (nAChRs).
Preparation Methods
Synthetic Routes: The synthesis of 3-Bromocytisine involves introducing a bromine atom into the cytisine structure.
Reaction Conditions: Specific synthetic routes and conditions may vary, but bromination reactions are commonly employed.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis is feasible.
Chemical Reactions Analysis
Reactions: 3-Bromocytisine can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Bromination typically employs bromine or bromine-containing reagents.
Major Products: The major product is 3-Bromocytisine itself, resulting from the bromination of cytisine.
Scientific Research Applications
Chemistry: Researchers study 3-Bromocytisine’s reactivity, stereochemistry, and novel synthetic methodologies.
Biology: Investigating its effects on nAChRs sheds light on neural signaling pathways.
Medicine: Potential therapeutic applications, such as nicotine addiction treatment, are explored.
Industry: Its use in drug discovery and development is an area of interest.
Mechanism of Action
Molecular Targets: 3-Bromocytisine specifically interacts with α4β2 and α7 nAChRs.
Pathways Involved: Activation of these receptors modulates neurotransmission and neuronal excitability.
Comparison with Similar Compounds
Uniqueness: 3-Bromocytisine’s potency and selectivity distinguish it from other nAChR agonists.
Similar Compounds: While cytisine and nicotine share structural similarities, 3-Bromocytisine’s bromine substitution sets it apart.
Properties
IUPAC Name |
5-bromo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c12-9-1-2-10-8-3-7(4-13-5-8)6-14(10)11(9)15/h1-2,7-8,13H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDCLEHDNICBMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C3=CC=C(C(=O)N3C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.